Cornoside

Description

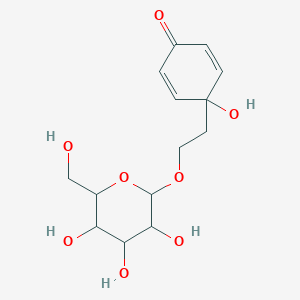

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVARPTUBCBNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Distribution

Plant Sources and Isolation Reports

Cornoside (B211721) has been isolated and reported in a number of plant species. It is notably sourced from plants of the genus Cornus, commonly known as dogwoods, where it is classified as an iridoid glycoside. However, it is also identified as a phenolic glycoside in other sources. medchemexpress.comtargetmol.com

Reports indicate the presence of this compound in:

Forsythia koreana nih.govnih.gov

Abeliophyllum distichum, where it is isolated from the leaves and recognized as a chemosystematic marker. biorlab.com

Species of the genus Veronica (Plantaginaceae), including Veronica arvensis, from which it was isolated for the first time in this genus. mdpi.comresearchgate.net

Lippia nodiflora (Linn.) Mich., where it is reported as a quinol glucoside. ajrconline.org

Digitalis obscura, where it is suggested to be formed by glycosylation of its aglycone. ugr.esnih.gov

Anneslea fragrans Wall., isolated from the leaves. mdpi.com

Species within the genus Plantago L. (Plantaginaceae). researchgate.net

Isolation of this compound from Anneslea fragrans leaves involved activity-guided isolation, leading to its identification along with other phenolic compounds. mdpi.com In Digitalis obscura, maceration of aerial parts was used for the selective extraction of compounds including the aglycone of this compound. ugr.es

Here is a summary of reported plant sources:

| Plant Species | Family | Part Isolated From | Reference |

| Eurya japonica | Theaceae | Not specified | nih.govnih.gov |

| Forsythia koreana | Oleaceae | Not specified | nih.govnih.gov |

| Abeliophyllum distichum | Oleaceae | Leaves | biorlab.com |

| Cornus species | Cornaceae | Not specified | |

| Veronica species | Plantaginaceae | Not specified | mdpi.comresearchgate.net |

| Veronica arvensis | Plantaginaceae | Not specified | mdpi.com |

| Lippia nodiflora | Verbenaceae | Whole plant | ajrconline.org |

| Digitalis obscura | Plantaginaceae | Aerial parts | ugr.esnih.gov |

| Anneslea fragrans | Theaceae | Leaves | mdpi.com |

| Plantago species | Plantaginaceae | Not specified | researchgate.net |

Role in Chemosystematics and Chemotaxonomy

This compound plays a role in the chemosystematics and chemotaxonomy of certain plant groups, particularly within the Plantaginaceae family. nih.govresearchgate.netistanbul.edu.trorcid.org

In the genus Veronica, this compound, along with iridoid glucosides, has been investigated as a chemosystematic marker. researchgate.netistanbul.edu.trorcid.org Studies have shown that the distribution of this compound can correlate with phylogenetic classifications based on DNA sequencing. researchgate.net For instance, in subgenus Chamaedrys of the genus Veronica, half of the investigated species contained this compound, often substituting iridoid glucosides which were either lacking or present in small amounts in this subgenus. researchgate.net This suggests that the presence or absence of this compound, in conjunction with iridoids, can provide valuable insights into the relationships and classifications within Veronica. researchgate.netistanbul.edu.trorcid.org

This compound is recognized as one of the chemosystematic markers in Abeliophyllum distichum. biorlab.com

In a chemosystematic investigation of Digitalideae (Plantaginaceae), the presence of this compound was noted in Digitalis and Isoplexis species, while iridoid glucosides were found to be lacking in these species. nih.govresearchgate.net This contrasts with other genera in the same investigation, such as Erinus and Lafuentea, which contained iridoids but differed in the presence of caffeoyl phenylethanoid glycosides. nih.gov These findings highlight the utility of this compound distribution in understanding the chemical diversity and taxonomic relationships within Digitalideae. nih.govresearchgate.net

The distribution of iridoid glucosides and 8-hydroxyflavone (B1203688) glycosides is considered important for the chemotaxonomy of the genus Veronica. istanbul.edu.tr While this compound is a phenylethanoid glycoside, its co-occurrence patterns or mutually exclusive distribution with iridoids contribute to the chemosystematic understanding of these plants. researchgate.net

This compound is sometimes reported to substitute iridoid glucosides in plants where iridoids are typically expected. researchgate.net This observation further underscores its significance as a chemosystematic marker, indicating distinct biochemical pathways or evolutionary patterns within plant lineages.

Biosynthetic Pathways and Metabolic Engineering

Biosynthetic Precursors and Intermediates

Research suggests that the biosynthetic pathway of Cornoside (B211721), particularly in Oleaceae species, may involve precursors such as tyrosol and salidroside (B192308). Studies using 13C-labeled compounds have aimed to clarify the role of 4-hydroxyphenylethanol, salidroside, and this compound as putative intermediates in the biosynthesis of C6-C2 unit compounds in oleaceous plants jst.go.jp. In Forsythia suspensa, it is proposed that the pathways for cyclohexylethanol derivatives may begin with tyrosol, leading through salidroside to this compound before further transformation to rengyol (B600406) mdpi.com.

Proposed Biosynthetic Mechanisms and Pathways

While the complete biosynthetic pathway of this compound is not yet fully elucidated, proposed mechanisms involve the oxidation of a para-alkyl phenol (B47542) to a para-quinol structure, as suggested in the conversion of salidroside to this compound nih.gov. This compound is also discussed as an intermediate in the proposed network of biosynthetic pathways towards a family of plant-derived phenylethanoid natural products, including incarviditone and incarvilleatone, originating from a diamine precursor rsc.org.

In Oleaceae, five distinct biosynthetic pathways to iridoids have been identified, with deoxyloganic acid appearing to be a common intermediate nih.gov. While this compound is listed alongside iridoid derivatives and caffeoyl phenylethanoid glycosides in the context of Oleaceae chemotaxonomy, its specific pathway within this framework is still being investigated nih.govresearchgate.net.

Enzymatic Steps and Regulation in Biosynthesis

Enzymatic steps involved in this compound biosynthesis are not fully characterized. However, research using cultured cells of Abeliophyllum distichum has established that the oxidation enzyme associated with the formation of this compound, a benzoquinol glucoside, is a cytochrome P450 monooxygenase nih.govpharm.or.jpnii.ac.jp. The specific mechanism catalyzed by this enzyme has been proposed nii.ac.jp. The regulation of this compound biosynthesis at the enzymatic level requires further investigation nih.govpharm.or.jp.

In Vitro Production and Metabolic Regulation in Plant Cell Cultures

In vitro plant cell cultures have been explored for the production of this compound. Studies on cell suspension cultures of Abeliophyllum distichum have shown the production of this compound, particularly in friable fine cell types nii.ac.jpmdpi.commdpi.com. In contrast, small cell aggregates from the same plant predominantly produced 3,4-dihydroxyphenylethanoid-type glycosides like verbascoside (B1683046) nii.ac.jp. This suggests that cell type and differentiation can influence the accumulation of specific secondary metabolites like this compound in cultured cells nii.ac.jp.

Research has also investigated the effects of various factors on secondary metabolite production in plant cell cultures, including co-cultivation with materials like cork, which has shown stimulatory effects on the production of aromatic compounds in various plant cell cultures, including those from Forsythia koreana which produce this compound tandfonline.com. Metabolic engineering approaches, including the use of plant tissue culture and genetic modification, are being explored to enhance the production of high-value natural products, although the application of these techniques specifically for this compound biosynthesis is still an area with potential for further development researchgate.netnih.govfrontiersin.orgnih.gov.

Data on this compound production in different Abeliophyllum distichum cell culture types is summarized below:

| Cell Culture Type | Predominant Phenylethanoid Produced | Reference |

| Friable fine cells | This compound | nii.ac.jp |

| Small cell aggregates | Verbascoside | nii.ac.jp |

This table highlights the differential metabolic capabilities of different cell types in Abeliophyllum distichum cultures regarding phenylethanoid production.

Chemical Synthesis and Analog Design

Extraction and Isolation Methodologies from Natural Sources

Cornoside (B211721) is a naturally occurring compound found in several plant species. These include members of the Cornus genus, Olea europaea (olive), and Digitalis species. mdpi.com It has also been isolated from the latex of Parahancornia amapa. researchgate.net

Extraction and isolation methodologies typically involve techniques to separate this compound from the complex mixture of compounds present in plant tissues. Maceration with solvents of different polarities is a common initial step. For instance, maceration of the aerial parts of Digitalis obscura with ethanol (B145695) has been used for the selective extraction of phenylethanoids, including this compound's aglycone. mdpi.comdntb.gov.ua The choice of solvent and temperature can influence the selectivity of the extraction process. mdpi.comresearchgate.net

Following extraction, chromatographic techniques are often employed for the isolation and purification of this compound. Column chromatography has been successfully used to obtain purified this compound aglycone from plant extracts. mdpi.com The stability of this compound and its aglycone during the extraction and isolation process is a critical consideration, as the aglycone is known to be prone to evolving towards rengyolone. mdpi.comdntb.gov.ua

This compound has also been produced in plant cell suspension cultures. Studies on Abeliophyllum distichum cell cultures have shown that different cell types can produce varying amounts and types of phenylethanoid derivatives, with friable fine cells primarily producing this compound. nii.ac.jpglycoscience.ru

Total Synthesis Approaches (e.g., Photocatalytic, Biomimetic)

The total synthesis of this compound or related structures often involves strategies that mimic proposed biosynthetic pathways or utilize innovative chemical transformations. One proposed biosynthetic pathway for this compound involves the biogenetic oxidation of a para-alkyl phenol (B47542), such as salidroside (B192308), to a para-quinol. nih.govnsf.gov This oxidative dearomatization is a key step that has inspired synthetic approaches. nih.govnsf.gov

Photocatalytic methods have emerged as powerful tools for achieving such oxidative dearomatization reactions. A photocatalytic method utilizing photosensitized singlet oxygen has been developed to synthesize 4-hydroperoxy-2,5-cyclohexadienones (para-peroxyquinols) from para-alkyl phenols. nih.govnsf.gov While this method has been applied in the total synthesis of other natural products containing similar moieties, its direct application specifically for the total synthesis of this compound is an area of ongoing research or potential development. nih.govnsf.gov

Biomimetic synthetic strategies aim to replicate natural biosynthetic routes in the laboratory. The proposed biosynthesis of certain phenylethanoid natural products, including those structurally related to this compound, involves a network of pathways originating from common precursors. rsc.orgresearchgate.net Biomimetic approaches have been explored to synthesize complex structures like incargranine A and millingtonine, where intermediates structurally similar to this compound's aglycone are proposed to play a role in cascade reactions and dimerizations. nsf.govrsc.orgresearchgate.netlookchem.com For instance, a bioinspired oxidative dearomatization of a phenol has been a key step in the total synthesis of clerobungin A, another cyclohexylethanoid natural product structurally related to this compound. nsf.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the synthesis of complex molecules. This approach can leverage the high selectivity and efficiency of enzymes for specific transformations that are challenging to achieve solely through chemical means.

While direct reports on the chemoenzymatic synthesis of this compound itself are limited in the provided search results, related studies on the synthesis of other phenylethanoid glycosides and β-glucosides highlight the potential of this approach. For example, chemoenzymatic syntheses of rengyosides A and B, which are also phenylethanoid glycosides found in plants, have been performed using enzymatic glucosidation of their chemically synthesized aglycones. molaid.commolaid.com This suggests that a similar strategy, involving the enzymatic glycosidation of the this compound aglycone with a glucose moiety, could be a viable route for this compound synthesis.

Enzymatic β-glycosidation has been utilized in the synthesis of other naturally occurring β-D-glucopyranosides. jst.go.jp The application of specific glycosyltransferases could enable the selective formation of the β-glycosidic bond characteristic of this compound. Chemoenzymatic approaches are particularly valuable for the synthesis of complex natural products with multiple chiral centers, where controlling stereochemistry chemically can be difficult. chemistryviews.org

Synthesis of Isotopically Labeled Probes for Biosynthetic Studies

Isotopically labeled compounds are invaluable tools for elucidating biosynthetic pathways. By synthesizing precursors or intermediates with stable isotopes (such as ¹³C, ²H, ¹⁵N, or ¹⁸O), researchers can track the incorporation of these labeled atoms into the target natural product within a biological system. jst.go.jpschd-shimadzu.comckisotopes.com

For studying the biosynthesis of phenylethanoid derivatives, including this compound and related compounds like salidroside and rengyosides, the synthesis of ¹³C-labeled putative precursors has been reported. nii.ac.jpjst.go.jp Specifically, ¹³C-labeled 4-hydroxyphenylethanol, salidroside, and this compound itself have been prepared for this purpose. nii.ac.jpjst.go.jpmolaid.commolaid.com

The synthesis of isotopically labeled this compound allows researchers to feed this labeled compound to plants or cell cultures known to produce related phenylethanoids and then analyze the resulting metabolites using techniques like NMR spectroscopy or mass spectrometry to determine how the labeled atoms are incorporated. This provides direct evidence for the proposed biosynthetic steps and intermediates. jst.go.jpschd-shimadzu.comnih.govbiorxiv.org Custom synthesis services specializing in stable isotope labeling are available to produce such probes with specific isotopic enrichment and positional labeling. schd-shimadzu.comckisotopes.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are crucial for exploring their structure-activity relationships and potentially developing compounds with improved properties or novel biological activities. Analogs can involve modifications to the aglycone structure, the sugar moiety, or both.

This compound's aglycone, a cyclohexadienone derivative, is a key feature that can be chemically modified. The instability of the this compound aglycone and its tendency to cyclize to form compounds like cleroindicin F highlights the reactivity of this part of the molecule and offers opportunities for generating derivatives through controlled reactions. mdpi.comdntb.gov.uansf.gov Selective functionalization of the aglycone, such as the mono-acetylation of the this compound aglycone to yield hallerone, demonstrates the possibility of creating derivatives with altered biological activities. dntb.gov.ua

Modifications to the glycoside part of this compound, which is a glucose unit, could also lead to interesting analogs. This might involve changing the type of sugar, altering the linkage between the sugar and the aglycone, or modifying the hydroxyl groups on the sugar.

The synthesis of this compound analogs and derivatives can utilize a range of organic chemistry techniques, including those employed in the total synthesis approaches mentioned earlier. Exploring variations in the oxidative dearomatization step, subsequent reactions of the resulting quinol or peroxyquinol intermediates, and glycosidation methods can all contribute to the synthesis of novel this compound analogs. nih.govnsf.govnsf.gov

Structurally related compounds found in nature, such as rengyolone, halleridone (B1204963), and other phenylethanoid glycosides and cyclohexylethanoids, can also serve as inspiration for the design of this compound analogs. medchemexpress.commdpi.comdntb.gov.uansf.govcdnsciencepub.com Studies on the synthesis and activity of these related natural products provide valuable insights into the structural features important for their biological effects. dntb.gov.uansf.gov

The synthesis of analogs allows for systematic investigation of how specific structural changes impact properties such as stability, solubility, and biological activity (e.g., aldose reductase inhibition, as reported for this compound). medchemexpress.com This can guide the development of compounds with enhanced potency or selectivity for particular biological targets.

Biological Activities and Molecular Mechanisms

Antioxidant Activity

Cornoside (B211721) is recognized for its notable antioxidant properties, which play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS) . Its antioxidant effects are mediated through direct free radical scavenging and the inhibition of oxidative stress pathways.

Free Radical Scavenging Mechanisms

One of the primary mechanisms by which this compound exerts its antioxidant effect is through the direct scavenging of free radicals . Free radicals, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA, leading to oxidative stress ijpcbs.comresearchgate.net. By donating hydrogen atoms or electrons, this compound can neutralize these radicals, thus preventing or reducing oxidative damage ijpcbs.com. This scavenging activity is a key aspect of its protective role against oxidative injuries .

Inhibition of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound also influences cellular pathways involved in the generation and management of oxidative stress. Studies have shown that this compound can upregulate the expression of endogenous antioxidant genes, including sod-3, gst-4, and hsp-16.2 . These genes are involved in the synthesis of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) S-transferase (GST), which are crucial for converting reactive oxygen molecules into less toxic compounds ijpcbs.com. Furthermore, this compound has been shown to affect critical downstream transcription factors such as DAF-16, SKN-1, and HSF-1, which are part of the insulin/insulin-like growth factor (IGF)-1 signaling pathway (DAF-2) . This modulation suggests that this compound's antioxidant effects are, at least in part, mediated through the activation of this signaling system, leading to enhanced cellular defense against oxidative damage .

Anti-inflammatory Effects and Cellular Modulation

This compound demonstrates anti-inflammatory effects through the modulation of various cellular processes and signaling pathways involved in the inflammatory response . Research indicates that this compound can down-regulate neutrophil degranulation and reduce the levels of reactive oxygen species (ROS) produced by these cells, which are key contributors to inflammation . It has also been shown to decrease the formation of neutrophil extracellular traps, another process involved in inflammatory responses .

Furthermore, this compound can inhibit cytokine-stimulated gene expression, effectively reducing the cellular signaling triggered by pro-inflammatory cytokines such as TNFα and GM-CSF . Studies have shown that this compound can be as effective as infliximab (B1170848) in down-regulating the expression of chemokines and IL-6 following stimulation with R848, a toll-like receptor 7 agonist that induces inflammatory cytokine production . This suggests that this compound interferes with key signaling cascades that drive the inflammatory process. The anti-inflammatory effects may also be linked to its ability to inhibit inducible nitric oxide synthase (iNOS) expression, which leads to reduced nitric oxide (NO) production, a mediator of inflammation nih.govscispace.com.

Neuroprotective Potential

This compound has shown potential neuroprotective effects, which may be linked to its antioxidant and anti-inflammatory activities cymitquimica.com. While specific detailed mechanisms of this compound's neuroprotection are still under investigation, its ability to mitigate oxidative stress and inflammation are considered key factors. Oxidative stress and neuroinflammation are significant contributors to the pathogenesis of various neurodegenerative diseases nih.gov. By scavenging free radicals and inhibiting oxidative stress pathways, this compound can protect neuronal cells from damage . Its anti-inflammatory effects, including the reduction of pro-inflammatory mediators, can also help to create a less hostile environment for neurons . Research on related compounds, such as morroniside (B1252140) (also found in Cornus species), has demonstrated neuroprotective effects through the inhibition of oxidative stress and modulation of signaling pathways nih.gov. Given that this compound is also found in Cornus species and shares some structural characteristics with other protective compounds, its observed neuroprotective potential is likely mediated through similar mechanisms of combating oxidative damage and inflammation in the nervous system nih.gov.

Cardiovascular Protective Mechanisms

The potential cardiovascular protective mechanisms of this compound are likely related to its antioxidant and anti-inflammatory properties, as well as its inhibitory effect on aldose reductase targetmol.com. Oxidative stress and inflammation are well-established contributors to the development and progression of cardiovascular diseases nih.gov. By reducing oxidative damage and mitigating inflammatory responses, this compound may help to protect the cardiovascular system .

Furthermore, this compound's inhibition of aldose reductase (AR) may contribute to its cardiovascular benefits, particularly in the context of diabetic complications targetmol.commedchemexpress.comchemsrc.com. The polyol pathway, catalyzed by aldose reductase, is implicated in the development of diabetic microvascular complications, including those affecting the cardiovascular system targetmol.comtargetmol.com. Inhibition of AR can reduce the accumulation of sorbitol, a process linked to oxidative stress and cellular dysfunction in diabetic conditions targetmol.com. By inhibiting AR, this compound may help to prevent or ameliorate these complications, thereby offering cardiovascular protection targetmol.com.

Enzyme Inhibition Activities

A significant enzyme inhibition activity reported for this compound is its effect on aldose reductase (AR). This compound has been shown to inhibit rat lens aldose reductase activity with an IC₅₀ value of 150 μM medchemexpress.comchemsrc.commedchemexpress.comambeed.cn. Aldose reductase is a key enzyme in the polyol pathway, which is involved in the metabolism of glucose targetmol.comtargetmol.com. Under hyperglycemic conditions, the activity of AR increases, leading to the accumulation of sorbitol and the depletion of NADPH, which can result in increased oxidative stress and cellular damage targetmol.com. The inhibition of AR by this compound suggests a potential role in managing complications associated with diabetes, where the polyol pathway is overactive targetmol.comtargetmol.com. This inhibitory activity is considered a molecular mechanism contributing to its observed effects in reducing oxidative stress and inflammation in the context of diabetic complications targetmol.com.

Data Tables

Below is a summary of some reported biological activities and inhibition data for this compound:

| Activity | Target/Mechanism | Relevant Finding | Source |

| Antioxidant Activity | Free Radical Scavenging | Directly neutralizes free radicals. | |

| Upregulation of Antioxidant Genes | Increases expression of sod-3, gst-4, hsp-16.2. | ||

| Modulation of Insulin/IGF-1 Signaling Pathway | Affects DAF-16, SKN-1, HSF-1 transcription factors. | ||

| Anti-inflammatory Effects | Down-regulation of Neutrophil Degranulation | Reduces neutrophil degranulation and ROS levels. | |

| Inhibition of Cytokine-Stimulated Gene Expression | Decreases signaling from TNFα, GM-CSF. | ||

| Down-regulation of Chemokines and IL-6 | Reduces expression similar to Infliximab. | ||

| Inhibition of iNOS Expression | Suppresses LPS-induced iNOS expression. | scispace.com | |

| Neuroprotective Potential | Mitigation of Oxidative Stress and Inflammation | Protects neuronal cells from damage. | cymitquimica.com |

| Cardiovascular Protection | Mitigation of Oxidative Stress and Inflammation | May protect the cardiovascular system. | |

| Aldose Reductase Inhibition | Reduces complications related to polyol pathway. | targetmol.comtargetmol.com | |

| Enzyme Inhibition Activities | Aldose Reductase (AR) Inhibition | IC₅₀ = 150 μM against rat lens AR. | medchemexpress.comchemsrc.commedchemexpress.comambeed.cn |

Aldose Reductase (AR) Inhibition: Specificity and Mechanism

This compound has demonstrated inhibitory effects on aldose reductase (AR), an enzyme involved in the polyol pathway. targetmol.comchemsrc.commedchemexpress.com AR catalyzes the reduction of glucose to sorbitol, and its increased activity under hyperglycemic conditions in diabetes is linked to the accumulation of sorbitol in various tissues, contributing to osmotic damage and the development of diabetic complications. wikipedia.org

Studies have shown that this compound inhibits rat lens aldose reductase activity. targetmol.comchemsrc.commedchemexpress.com The half-maximal inhibitory concentration (IC50) of this compound against rat lens aldose reductase has been reported as 150 μM. chemsrc.commedchemexpress.com

Aldose reductase inhibitors (ARIs) typically possess a polar moiety that interacts with an "anion binding pocket" on the enzyme and a hydrophobic moiety that interacts with a non-polar region of the active site. mdpi.com While the specific detailed mechanism of this compound's interaction with AR requires further in-depth investigation, its inhibitory effect suggests it likely interacts with key residues within the enzyme's active site, similar to other known ARIs. mdpi.com

Implications for Modulating Diabetic Complications through Oxidative Stress and Inflammatory Pathways

Oxidative stress and inflammation are recognized as significant contributors to the development and progression of diabetic complications, including damage to the kidneys and cardiovascular system. mednexus.orgnih.govencyclopedia.pub Hyperglycemia in diabetes leads to increased production of reactive oxygen species (ROS) and the activation of inflammatory pathways. mednexus.orgnih.govencyclopedia.pub

This compound has been shown to reduce oxidative stress and inflammation in the context of diabetic complications. targetmol.com Its mode of action involves scavenging free radicals and inhibiting oxidative stress pathways, thereby protecting cellular components from damage. Research indicates that this compound can down-regulate neutrophil degranulation and ROS levels, and decrease the formation of neutrophil extracellular traps. Furthermore, it has been observed to decrease cytokine-stimulated gene expression, inhibiting signaling induced by TNFα and GM-CSF. this compound has also been found to be effective in down-regulating chemokine and IL-6 expression.

The ability of this compound to mitigate oxidative stress and modulate inflammatory responses suggests its potential in ameliorating the tissue damage associated with chronic hyperglycemia in diabetes. targetmol.com

Other Investigated Biological Activities (e.g., Antimicrobial Potency)

Beyond its effects on aldose reductase, oxidative stress, and inflammation, this compound has been explored for other biological activities.

Some research has investigated the antimicrobial potential of compounds found in plants that also contain this compound. While this compound itself has been isolated from Sinningia warmingii, a plant whose tubers contain various compounds, the antimicrobial activity in that study was evaluated for other isolated compounds, not specifically this compound. researchgate.net Similarly, this compound has been identified in Forsythia suspensa, and studies on this plant have investigated the antimicrobial activity of its fruit extracts and other chemical constituents. jst.go.jp

While the direct antimicrobial potency of isolated this compound is not extensively detailed in the provided search results, its presence in plants known for their medicinal properties, including some with reported antimicrobial activities, suggests this could be an area for further investigation.

Interactive Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Relevant Mechanism(s) |

| Aldose Reductase (AR) Inhibition | Inhibitory effect on rat lens AR (IC50 = 150 μM) chemsrc.commedchemexpress.com | Likely interaction with AR active site mdpi.com |

| Modulation of Diabetic Complications (Oxidative Stress and Inflammation) | Reduces oxidative stress and inflammation targetmol.com. Scavenges free radicals, inhibits oxidative stress pathways . Down-regulates neutrophil degranulation, ROS levels, and NET formation . Decreases cytokine-stimulated gene expression (TNFα, GM-CSF) . Down-regulates chemokine and IL-6 expression . | Antioxidant properties, inhibition of inflammatory signaling pathways |

| Other Investigated Activities (e.g., Antimicrobial Potency) | Presence in plants with reported antimicrobial activity (e.g., Sinningia warmingii, Forsythia suspensa) researchgate.netjst.go.jp | Requires further direct investigation of isolated this compound's activity. |

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The core structure of cornoside (B211721) consists of a cyclohexadienone ring linked to a glucose sugar pharm.or.jpfoodb.ca. The presence of the phenolic hydroxyl group on the cyclohexadienone ring and the glycosidic linkage to the sugar moiety are key structural features. While direct, extensive studies specifically correlating systematic modifications of these features in this compound with a range of biological potencies are not prominently detailed in the provided search results, some inferences can be drawn from studies on related compounds or specific activities.

Studies on other phenolic compounds and glycosides suggest that the presence and position of hydroxyl groups, the type and linkage of sugar moieties, and the nature of the aglycone can significantly impact biological activities like antioxidant, anti-inflammatory, and enzyme inhibitory effects cambridge.orgresearchgate.net. Given that this compound is a phenolic glycoside, it is plausible that similar structural determinants influence its potency in various biological systems.

SAR of Synthetic and Natural this compound Derivatives

Research on this compound derivatives, both natural and synthetic, provides some insights into SAR. Natural variations of this compound found in plants or derived through metabolic processes can exhibit altered activities. For instance, this compound is found alongside other phenolic compounds and iridoids in Olea europaea researchgate.netresearchgate.net. The transformation of this compound into other compounds like halleridone (B1204963) has been reported cambridge.orgresearchgate.net, implying potential changes in biological profile upon structural modification of the aglycone.

One study mentions a compound, marinoid F, isolated from Avicennia marina, which differs from this compound by the presence of a chlorine atom attached at C-3 mdpi.com. While this study primarily discusses structural elucidation and antioxidant activity of marinoid F (EC₅₀ = 26 μM), it highlights how even a single atom substitution can create a this compound analog with potentially different properties mdpi.com. Another compound, marinoid G, is described as a diastereoisomer of marinoid F, exhibiting opposite optical rotation and Cotton effect, further emphasizing the impact of subtle structural differences mdpi.com.

The search results also allude to dimeric this compound analogs, such as an unsymmetrical dimer where two this compound-like units are linked, each bearing a β-glucosyl group mdpi.com. The biological activities of such dimers compared to the monomeric this compound are not detailed, but their existence suggests that variations in the number and arrangement of this compound units can occur naturally mdpi.com.

While specific synthetic modification studies aimed at systematically exploring the SAR of this compound are not extensively covered, the identification of natural derivatives with structural variations provides a basis for inferring some SAR principles.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its interaction with biological targets and thus its activity. This compound itself has defined stereochemistry, particularly at the glycosidic linkage and within the glucose moiety nih.govuni.lu. The glucose unit in this compound is reported as a β-D-glucosyl residue mdpi.com.

Studies on other natural products, including iridoids which are sometimes found alongside this compound and share related biosynthetic pathways, demonstrate the critical role of stereochemistry in their biological effects researchgate.net. For example, the stereochemistry at specific carbons in iridoid structures is known to be set during enzymatic cyclization steps in their biosynthesis and influences their activity researchgate.net.

While direct experimental data specifically detailing how altering the stereochemistry of this compound (e.g., changing the configuration at the anomeric carbon from β to α, or altering the stereocenters within the glucose unit or the cyclohexadienone ring) affects its biological activity is not explicitly provided in the search results, the general principle that stereochemistry is vital for molecular recognition by biological receptors and enzymes strongly suggests that the specific stereochemical configuration of this compound is crucial for its observed activities, such as aldose reductase inhibition medchemexpress.com. The comparison between marinoid F and marinoid G, described as diastereoisomers with differing optical properties, further supports the idea that even subtle stereochemical variations can lead to distinct molecular characteristics mdpi.com.

Advanced Analytical Methodologies for Cornoside Profiling

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental for separating Cornoside (B211721) from other compounds present in a sample matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used due to this compound's polar nature and relatively low volatility, making it suitable for liquid chromatography rather than gas chromatography (GC) which is typically used for volatile and thermally stable compounds. chromatographytoday.comlabmanager.com

HPLC and UPLC utilize a liquid mobile phase to carry the sample through a stationary phase. The separation is based on the differential interactions of this compound with the stationary and mobile phases, influenced by its polarity. chromatographytoday.com UPLC, with its smaller particle size columns, offers improved resolution, speed, and sensitivity compared to traditional HPLC. sigmaaldrich.com

While GC is less common for analyzing intact glycosides like this compound, it can be used for the analysis of derivatized this compound or its volatile degradation products. researchgate.netscielo.brfrontiersin.org GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase. chromatographytoday.com

Research findings indicate the application of these techniques in the analysis of plant extracts containing this compound. For instance, studies on Parahancornia amapa latex have employed GC-LRMS (Gas Chromatography-Low Resolution Mass Spectrometry) for the analysis of compounds, including a derivative of this compound. researchgate.netscielo.br UPLC coupled with mass spectrometry has also been utilized in untargeted metabolomics analysis of plants where this compound is present, demonstrating its utility in separating and detecting this compound within complex mixtures. frontiersin.org

Data on specific chromatographic conditions for this compound separation can vary depending on the sample source and the specific analytical goal (e.g., identification, quantification, or profiling). However, typical setups for polar compounds like this compound using reversed-phase HPLC or UPLC would involve C18 columns and mobile phases consisting of water and organic solvents (such as acetonitrile (B52724) or methanol), often with a small percentage of an acid (like formic acid) to improve peak shape and ionization for MS detection. frontiersin.org

Spectroscopic Identification and Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are essential for the definitive identification and structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are invaluable for assigning protons and carbons to specific positions in the structure, confirming the presence of characteristic functional groups and the glycosidic linkage. researchgate.netmdpi.comresearchgate.net

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl (-OH) and carbonyl (C=O) groups, through their characteristic absorption bands. researchgate.netresearchgate.netsolubilityofthings.com

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for determining the molecular weight of this compound and providing fragmentation patterns that aid in structural confirmation. researchgate.netsolubilityofthings.comwaters.com High-resolution MS techniques, such as Time-of-Flight (TOF) MS or Orbitrap MS, offer accurate mass measurements that can help determine the elemental composition of this compound and its fragments, increasing confidence in identification. waters.commdpi.com Tandem MS (MS/MS) experiments can provide further structural details by fragmenting the this compound ion and analyzing the resulting product ions. mdpi.com Predicted Collision Cross Section (CCS) values from techniques like ion mobility-mass spectrometry can also add another dimension to identification, providing information about the molecule's shape in the gas phase. uni.lu

Research has demonstrated the use of IR, NMR, and GC-LRMS for the identification of this compound and its derivatives in plant extracts. researchgate.netscielo.br The combination of these spectroscopic techniques allows for a comprehensive characterization of the this compound structure.

Metabolomic Profiling and Screening Approaches (e.g., Target, Suspect, Non-target)

Metabolomic profiling involves the comprehensive analysis of all metabolites in a biological system. This compound can be included in metabolomic studies, particularly in plants where it is a known constituent. researchgate.netbiomedgrid.commdpi.com Metabolomic approaches can be categorized into target, suspect, and non-target screening.

Targeted Metabolomics: This approach focuses on the identification and quantification of a predefined set of metabolites, including this compound. It requires authentic standards and optimized analytical methods for each target compound.

Suspect Screening: This involves searching for compounds that are likely to be present based on prior knowledge or databases, but for which standards may not be readily available. Analytical data (e.g., accurate mass, retention time, fragmentation patterns) are matched against databases containing information on suspected compounds like this compound.

Non-target Metabolomics: This is a broad, untargeted approach that aims to detect and identify as many metabolites as possible in a sample without prior knowledge. High-resolution MS coupled with chromatography is commonly used. frontiersin.orgmdpi.com this compound can be identified in non-target screening by matching its accurate mass and fragmentation pattern to spectral databases or by subsequent targeted analysis.

Metabolomic profiling has been applied to study the chemical composition of plants containing this compound, such as Veronica species and Olea europaea (olive). mdpi.comresearchgate.netmdpi.com These studies can reveal the presence and relative abundance of this compound alongside other metabolites, providing insights into the plant's metabolic profile. For example, NMR-based metabolic profiling has been used to differentiate between different parts of Forsythia species based on their chemical composition, including the presence of this compound. mdpi.com LC-QTOF-MS/MS has been employed for non-target screening of olive stone flour, leading to the detection of numerous mass features, which can include compounds like this compound. mdpi.com

Quantitative and Qualitative Assessment Methods

Analytical methodologies for this compound profiling encompass both qualitative and quantitative assessments.

Qualitative Analysis: This focuses on identifying the presence or absence of this compound in a sample. Techniques like TLC, HPLC, UPLC, GC, and spectroscopic methods (NMR, IR, MS) are used for qualitative identification by comparing analytical data to known standards or literature values. researchgate.netcapitalresin.comajol.info For instance, comparing the retention time in chromatography or matching spectroscopic fingerprints can confirm the presence of this compound.

Quantitative Analysis: This determines the amount or concentration of this compound in a sample. Chromatographic techniques coupled with suitable detectors (e.g., UV-Vis, MS) are commonly used for quantification. capitalresin.comajol.info By using calibration curves prepared with known concentrations of a this compound standard, the concentration of this compound in a sample can be determined based on its peak area or height in the chromatogram. ajol.info Quantitative NMR (qNMR) can also be used for quantification without the need for a reference standard of the analyte, by comparing the signal intensity of a specific peak of this compound to that of an internal standard. europa.eu

Detailed research findings often involve the quantification of this compound in various plant tissues or extracts. For example, studies might report the concentration of this compound in different parts of a plant or compare the levels in different plant species or varieties. mdpi.comajol.info

Here is an example of how quantitative data might be presented, based on the type of data that would be generated in such studies, though specific numerical values for this compound from the search results are limited to relative abundances or presence/absence in most cases. A hypothetical data table illustrating quantitative analysis results is provided below.

Hypothetical Quantitative Analysis of this compound in Plant Extracts

| Sample Source | Analytical Method | This compound Concentration (µg/g extract) |

| Plant Species A - Leaf | UPLC-UV | 15.2 ± 1.1 |

| Plant Species A - Stem | UPLC-UV | 5.8 ± 0.9 |

| Plant Species B - Leaf | HPLC-UV | 22.1 ± 1.5 |

Note: This table presents hypothetical data to illustrate the format of quantitative analysis results.

Qualitative analysis often involves comparing chromatographic profiles or spectroscopic data. For example, the presence of a peak with a specific retention time and UV spectrum in an HPLC analysis, matching that of a this compound standard, would indicate its qualitative presence. Similarly, matching the characteristic signals in an NMR spectrum confirms the compound's identity. researchgate.netcapitalresin.com

The choice between quantitative and qualitative analysis depends on the research question. Qualitative analysis is useful for initial screening and identification, while quantitative analysis is necessary for determining the amount of this compound present, which is important for studies on its distribution, factors affecting its production, or for quality control purposes. capitalresin.comgeopoll.com

Chemotaxonomic and Phylogenetic Significance

Cornoside (B211721) as a Chemosystematic Marker

This compound has been recognized as a significant chemosystematic marker in several plant groups. Its presence or absence, and sometimes its co-occurrence with other compounds, can help differentiate between species, genera, and even higher taxonomic ranks.

For instance, this compound is a common constituent in many species of Cornus and has also been reported in Forsythia. gesneriads.info Its distribution, however, appears limited in other plant taxa, with scattered occurrences particularly within the Scrophulariales/Lamiales complex, including the family Gesneriaceae. gesneriads.info

Studies on the genus Veronica (Plantaginaceae) have highlighted this compound's role as a chemosystematic marker. researchgate.netoup.commdpi.com While iridoid glycosides like aucubin (B1666126) and catalpol (B1668604) are generally widespread in Veronica, this compound has been found in specific subgenera, such as subgenus Chamaedrys. researchgate.netoup.com This distinct distribution pattern, where this compound is present often to the exclusion of iridoids, supports the chemical differentiation within the genus and aligns with phylogenetic groupings. researchgate.netoup.com

Furthermore, investigations into the Digitalideae tribe (Plantaginaceae), which includes Digitalis and Isoplexis, have shown that these genera contain this compound and other phenylethanoid glycosides but lack iridoid glucosides. nih.govthinkswap.com This chemical profile distinguishes them from other genera within the tribe, such as Erinus, which primarily contains iridoid glucosides. nih.govthinkswap.com

In the family Oleaceae, this compound's distribution, alongside iridoid glucosides and caffeoyl phenylethanoid glycosides (CPGs), has been reviewed for its chemotaxonomic significance. researchgate.netcapes.gov.brresearchgate.netnih.gov The occurrence of these compounds, including this compound in tribes like Forsythieae, correlates well with phylogenetic classifications based on DNA sequence data. researchgate.netcapes.gov.brnih.gov

Correlation with Molecular Phylogeny and Species Relationships

The presence and distribution of this compound often show a strong correlation with phylogenetic relationships inferred from molecular data, such as DNA sequences. This correlation strengthens the utility of this compound as a marker for understanding evolutionary lineages.

In Veronica, the distinct distribution of this compound in subgenus Chamaedrys, contrasting with the prevalence of iridoids in other subgenera, aligns with the phylogenetic structure of the genus derived from DNA analyses. researchgate.netoup.com This suggests that the biochemical pathways leading to the production of this compound or iridoids may have evolved or been maintained differently within these lineages.

Studies on the Oleaceae family demonstrate a similar correlation. The distribution patterns of iridoids, CPGs, and this compound across different tribes within the family are consistent with phylogenetic classifications based on chloroplast DNA sequence data. researchgate.netcapes.gov.brnih.gov This indicates that the presence of this compound in certain tribes, like Forsythieae, reflects shared ancestry and evolutionary divergence within the family. researchgate.netcapes.gov.br

Research on Polypremum procumbens (Buddlejaceae) and Tetrachondra hamiltonii (Tetrachondraceae) also highlights the correlation between this compound occurrence and phylogenetic relationships. gesneriads.info Both species were found to contain this compound, and the chemical data, including the presence of this compound, support a close relationship between Polypremum and Tetrachondra, which is consistent with chloroplast DNA sequence data. gesneriads.info

Contribution to Plant Secondary Metabolite Profiles

In Digitalis obscura, this compound has been identified as part of the phenylethanoid content. nih.govfrontiersin.org The presence of this compound and its aglycone, along with other phenylethanoids, contributes to the plant's secondary metabolite profile, which has been linked to biological activities such as antifeedant effects. nih.gov

The latex of Parahancornia amapa (Apocynaceae) also contains this compound as a principal compound in its methanol (B129727) fraction, alongside other phenylethanoid derivatives and carbohydrates. researchgate.net This illustrates how this compound contributes to the specific chemical composition of different plant parts.

The study of secondary metabolite profiles, including compounds like this compound, provides a chemical basis for understanding plant diversity and relationships. While environmental factors can influence metabolite production, the underlying genetic and enzymatic machinery responsible for the synthesis of compounds like this compound are often conserved within taxonomic groups, making them valuable chemotaxonomic markers. researchgate.net

Future Perspectives and Translational Research Avenues

Elucidation of Remaining Biosynthetic Uncertainties

While the presence of Cornoside (B211721) has been noted as a chemosystematic marker in certain plant families, such as the Lamiales and Plantaginaceae, often substituting iridoid glucosides where they might be expected, the precise enzymatic steps and regulatory mechanisms governing its biosynthesis are not yet fully understood. oup.comresearchgate.netoup.com Research into related phenylethanoid glycosides suggests complex pathways involving intermediates like hydroxytyrosol (B1673988) and caffeic acid. mdpi.com Future research should focus on employing advanced analytical techniques, such as stable isotope tracing and enzyme characterization, to map the complete biosynthetic route of this compound. Identifying the genes and enzymes involved would not only deepen our understanding of plant secondary metabolism but also open possibilities for metabolic engineering to enhance this compound production in host organisms or in vitro systems. Studies on the biosynthesis of structurally similar compounds, such as incargranine A, have proposed re-convergent pathways that could potentially involve intermediates related to this compound, highlighting the intricate nature of these natural product synthesis routes and the need for further investigation. researchgate.net

Exploration of Emerging Biological Activities and Therapeutic Modalities

This compound has demonstrated inhibitory activity against rat lens aldose reductase, suggesting a potential role in mitigating diabetic complications by reducing oxidative stress and inflammation. targetmol.com Furthermore, it has been associated with hypotensive effects. rsdjournal.org The broader class of phenolic glycosides, and natural products in general, are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com Future research should aim to comprehensively investigate other potential biological activities of this compound using a range of in vitro and in vivo models. This could include exploring its effects on other enzymes involved in disease pathways, its antioxidant capacity in different cellular contexts, and its potential immunomodulatory effects. Given the anti-inflammatory potential observed for related compounds like cornallegic acid from Cornus macrophylla, further studies into this compound's anti-inflammatory mechanisms are warranted. researchgate.net Translational research could focus on specific disease areas where these activities are relevant, such as metabolic disorders, inflammatory conditions, or cardiovascular health, to assess this compound's therapeutic potential.

Role in Natural Product Drug Discovery and Lead Optimization

Natural products have historically been, and continue to be, a vital source of inspiration for drug discovery, providing structurally diverse molecules with a wide range of biological activities. biomedpharmajournal.orgscirp.orgmedchemexpress.eumdpi.comnih.gov this compound, as a natural phenolic glycoside with demonstrated bioactivity, is well-positioned to serve as a lead compound in drug discovery programs. Future research will involve integrating this compound into high-throughput screening libraries and employing advanced screening technologies to identify its activity against a broader range of therapeutic targets. nih.gov Once promising hits are identified, the lead optimization process, involving iterative cycles of chemical synthesis and biological evaluation, would be crucial to refine the properties of this compound or its analogs. zeclinics.comwuxiapptec.comnih.govarxiv.org This includes optimizing target potency and selectivity, improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and minimizing potential toxicity, with the goal of developing viable drug candidates.

Biotechnological Production Strategies and Optimization

The sustainable and cost-effective production of natural products like this compound can be challenging due to factors such as low natural abundance in source plants, geographical limitations, and environmental variability affecting yield. Biotechnological approaches offer promising alternatives for this compound production. Future research should explore and optimize various biotechnological strategies, including plant cell culture (such as callus and cell suspension cultures), microbial fermentation, and potentially synthetic biology. researchgate.netmdpi.comresearchgate.netnih.govnih.gov Techniques like elicitation, which involves treating plant cell cultures with specific compounds to stimulate the production of secondary metabolites, could be investigated to enhance this compound yield in in vitro systems. researchgate.netmdpi.com Optimization of fermentation parameters, including media composition, temperature, pH, and aeration, would be critical for achieving high production titers in microbial systems engineered to produce this compound. nih.govmdpi.comresearchgate.net Developing efficient and scalable biotechnological production methods is essential for ensuring a reliable supply of this compound for further research, preclinical studies, and potential therapeutic applications.

Q & A

Advanced Research Question

- Pull-Down Assays : Immobilize this compound on beads; incubate with cell lysates to capture binding proteins for MS identification .

- CRISPR Knockouts : Target putative receptors (e.g., Nrf2) to confirm functional involvement in observed effects .

- Kinetic Binding Studies : Use SPR or ITC to quantify affinity (Kd) and stoichiometry with candidate proteins .

What guidelines ensure reproducibility in this compound’s in vivo neuroprotective studies?

Advanced Research Question

- Standardized Models : Use transgenic rodents (e.g., Aβ-overexpressing mice) with defined endpoints (e.g., Morris water maze) .

- Blinded Assessments : Separate personnel handling dosing, behavioral tests, and histopathology to reduce bias .

- Open Data Repositories : Share raw datasets (e.g., synaptic density counts) for independent validation .

How can systematic reviews address gaps in this compound’s ethnopharmacological applications?

Advanced Research Question

- PRISMA Framework : Search PubMed, Embase, and ethnobotanical databases using terms like “this compound AND traditional medicine” .

- Meta-Regression : Correlate traditional uses (e.g., anti-inflammatory) with modern bioactivity data (e.g., COX-2 inhibition) .

- Ethnographic Interviews : Collaborate with indigenous communities to document preparation methods .

What in silico strategies predict this compound’s interactions with understudied protein targets?

Advanced Research Question

- Molecular Docking : Screen against databases (e.g., PDB) using AutoDock Vina; prioritize targets with binding energy ≤ −7 kcal/mol .

- Pharmacophore Modeling : Identify critical functional groups (e.g., glycosidic hydroxyls) for target engagement .

- Network Pharmacology : Build interaction networks linking this compound to pathways (e.g., NF-κB) using STRING or KEGG .

How should researchers address variability in this compound’s pharmacokinetics across preclinical models?

Advanced Research Question

- Allometric Scaling : Adjust doses between species using body surface area (e.g., mouse-to-human conversion factor: 12.3) .

- Compartmental Modeling : Fit plasma concentration-time data to two-compartment models to estimate t½ and Vd.

- Interspecies CYP Profiling : Compare liver microsomal metabolism rates (e.g., human vs. rat) to predict clearance differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.